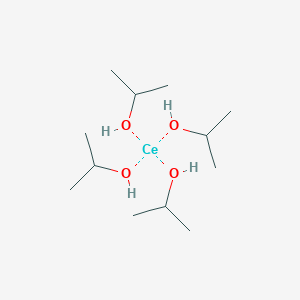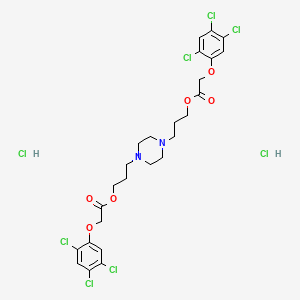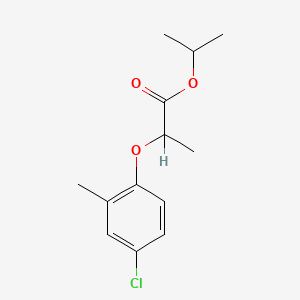
Isopropyl 2-(4-chloro-2-methylphenoxy)propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 2-(4-chloro-2-methylphenoxy)propionate is an organic compound with the molecular formula C13H17ClO3. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a chlorinated aromatic ring and an ester functional group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 2-(4-chloro-2-methylphenoxy)propionate typically involves the following steps:
Sulfonation: L-ethyl lactate is used as a raw material and undergoes sulfonation with p-toluenesulfonyl chloride to form a sulfonyl ester compound.
Etherification: The sulfonyl ester compound is then etherified with 4-chloro-o-cresol to produce an aromatic ether ester compound.
Ester Exchange: Finally, the aromatic ether ester compound undergoes ester exchange with isopropanol to yield this compound
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves controlled reaction conditions to ensure high yield and purity of the final product. The use of catalysts and specific reaction temperatures and pressures are critical to achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl 2-(4-chloro-2-methylphenoxy)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted aromatic compounds.
Applications De Recherche Scientifique
Isopropyl 2-(4-chloro-2-methylphenoxy)propionate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on plant growth and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of isopropyl 2-(4-chloro-2-methylphenoxy)propionate involves its interaction with specific molecular targets and pathways. The compound can act as a growth regulator in plants by interfering with hormonal pathways. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Isopropyl 2-(4-chlorophenoxy)propionate
- Isopropyl 2-(2-methylphenoxy)propionate
- Isopropyl 2-(4-methylphenoxy)propionate
Uniqueness
Isopropyl 2-(4-chloro-2-methylphenoxy)propionate is unique due to the presence of both a chlorine atom and a methyl group on the aromatic ring. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity .
Propriétés
Numéro CAS |
94158-72-2 |
|---|---|
Formule moléculaire |
C13H17ClO3 |
Poids moléculaire |
256.72 g/mol |
Nom IUPAC |
propan-2-yl 2-(4-chloro-2-methylphenoxy)propanoate |
InChI |
InChI=1S/C13H17ClO3/c1-8(2)16-13(15)10(4)17-12-6-5-11(14)7-9(12)3/h5-8,10H,1-4H3 |
Clé InChI |
PECHYQPZTGMBNW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


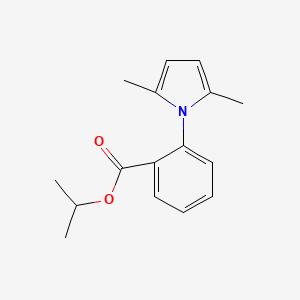
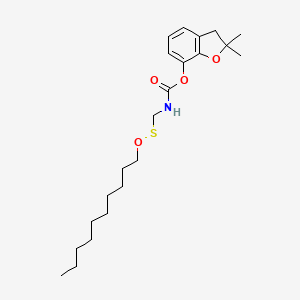
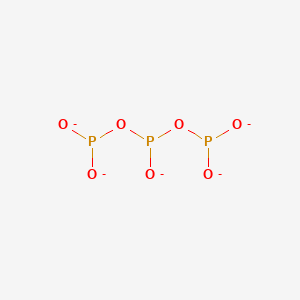
![hexasodium;iron(2+);4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate;sulfate](/img/structure/B13785512.png)
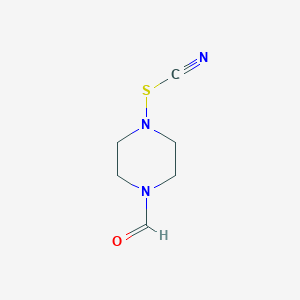
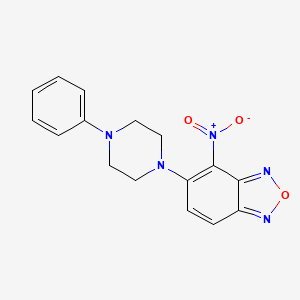
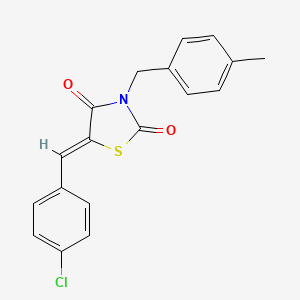
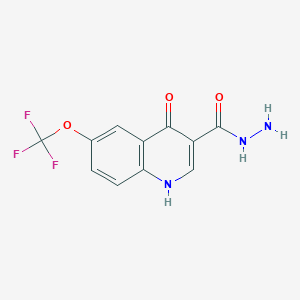
![6h-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene](/img/structure/B13785549.png)

